4-Methyl-8-hydroxyquinoline
Overview
Description
4-Methyl-8-hydroxyquinoline is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Quinoline, the core structure of 4-methylquinolin-8-ol, is known to play a major role in medicinal chemistry
Biochemical Pathways
Quinoline derivatives are known to be involved in various biological and pharmaceutical activities . More research is needed to elucidate the specific pathways affected by 4-Methylquinolin-8-ol.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoline derivatives are known to exhibit various biological and pharmaceutical activities .
Action Environment
Biochemical Analysis
Biochemical Properties
4-Methyl-8-hydroxyquinoline plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. This chelation property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it forms stable complexes with metal ions such as copper, zinc, and iron, which are essential cofactors for many enzymatic reactions . These interactions can modulate the activity of metalloenzymes, influencing biochemical pathways and cellular processes.
Cellular Effects
This compound exhibits a range of effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to chelate metal ions can disrupt metal-dependent signaling pathways, leading to altered cellular responses . Additionally, this compound can affect the expression of genes involved in metal homeostasis and oxidative stress responses, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through metal chelation and binding interactions. By forming complexes with metal ions, it can inhibit or activate enzymes that require these metals as cofactors . This inhibition or activation can lead to changes in gene expression and cellular function. Furthermore, this compound can interact with DNA and proteins, affecting their structure and function at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as antioxidant activity and metal chelation . At higher doses, it may cause toxic or adverse effects, including oxidative stress and disruption of metal homeostasis . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of metal-dependent enzymes . Additionally, its chelation properties can affect the availability of metal ions required for metabolic processes, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes through specific transporters and can accumulate in certain tissues due to its binding affinity for metal ions . This localization can affect its biochemical activity and cellular effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and modulate its biochemical properties .
Properties
IUPAC Name |
4-methylquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUKRQOCPFZNHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191781 | |
Record name | 4-Methyl-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3846-73-9 | |
Record name | 4-Methyl-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3846-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-8-quinolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003846739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-8-hydroxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Quinolinol, 4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-8-HYDROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9ZA7F8TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Methyl-8-quinolinol acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. In this case, the nitrogen atom in the quinoline ring and the oxygen atom from the hydroxyl group coordinate with metal ions to form stable chelate complexes [, , ]. The exact structure of the complex (tetrahedral or square planar) depends on the specific metal ion and the presence of other ligands [].
A: Studies have shown that metal complexes of 4-Methyl-8-quinolinol can form adducts with other molecules, such as nitrogenous bases [, ]. The steric hindrance from the methyl group at the 4-position plays a role in adduct formation, potentially influencing the coordination geometry and stability of the resulting complex. For instance, 2-methyl-8-quinolinol forms simple chelates with Zinc, whereas 4-Methyl-8-quinolinol forms a self-adduct, ZnOx2HOx, due to the less hindered 4-position [].
A: Researchers have utilized various spectroscopic methods to study 4-Methyl-8-quinolinol and its complexes. Infrared (IR) spectroscopy helps identify characteristic vibrational modes of the molecule and its chelates []. Carbon-13 Nuclear Magnetic Resonance (13C NMR) provides information about the carbon framework and its electronic environment in both the free ligand and the complexed form []. UV-Vis spectroscopy is particularly useful for studying adduct formation, as the addition of bases to nickel(II) chelates of 4-Methyl-8-quinolinol results in observable bathochromic and hypsochromic shifts in the visible region [].
A: The methyl group at the 4-position in 4-Methyl-8-quinolinol influences the basicity of the nitrogen atom in the quinoline ring, consequently impacting the stability of its metal complexes. It generally forms more stable adducts compared to 8-quinolinol due to the electron-donating nature of the methyl group [].
A: 4-Methyl-8-quinolinol, specifically its aluminum complex (4m-Alq3), has been explored as a component in organic light-emitting diodes (OLEDs) []. While it offers advantages like enhanced current density, its intrinsic instability compared to Alq3 poses challenges for long-term OLED performance. This highlights the need for further research on stabilizing 4m-Alq3 or identifying alternative materials with improved stability.
A: Research indicates that 4-Methyl-8-quinolinol is a constituent of the essential oil extracted from the leaves of Salix matsudana K., a type of willow tree []. This finding suggests potential natural sources for this compound.
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